molecular formula C8H8N2O3S B8724958 5-Hydroxy-1H-indole-2-sulfonamide CAS No. 100587-64-2

5-Hydroxy-1H-indole-2-sulfonamide

Cat. No. B8724958
CAS RN: 100587-64-2
M. Wt: 212.23 g/mol
InChI Key: ANAPLLWRANGSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indole and its derivatives play an important role in medicinal chemistry due to their physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory . The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .


Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . Indole is a relatively weak basic chemical. This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .


Physical And Chemical Properties Analysis

The formula of indole is “C 8 H 7 N” and it is also known as 1H-benzo [b] pyrrole . The emergence of indole is a colorless crystalline solid with a melting point of 52 °C and a boiling point 253 °C at 762 mm .

Future Directions

The goal of current research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme . This research will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

properties

CAS RN

100587-64-2

Product Name

5-Hydroxy-1H-indole-2-sulfonamide

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

5-hydroxy-1H-indole-2-sulfonamide

InChI

InChI=1S/C8H8N2O3S/c9-14(12,13)8-4-5-3-6(11)1-2-7(5)10-8/h1-4,10-11H,(H2,9,12,13)

InChI Key

ANAPLLWRANGSPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C=C(N2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Methoxy-2-sulfamoyl-1H-indole (2.5 gm, 11 mmol) was mixed with pyridine hydrochloride (7.5 gm) and heated neat at 190° C. for 30 minutes. The reaction was cooled to 140° C. and poured onto ice water (25 gm). The mixture was extracted with ethyl acetate (3×100 ml), washed with water (2×50 ml), brine (2×25 ml) and dried (MgSO4). The ethyl acetate was removed under vacuum to yield a brown solid 2.4 gm. The solid was flash chromatographed using silica gel with 95/5 (V/V) chloroform-methanol. The isolated compound was crystallized using chloroform-methanol 95/5 (V/V) to yield a white solid; 628 mg., m.p. 220°-221° C. (dec).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One

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